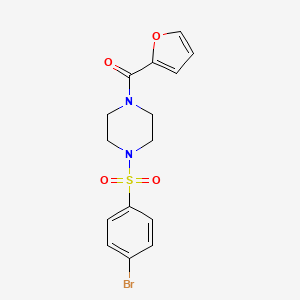

1-(4-Bromobenzenesulfonyl)-4-(furan-2-carbonyl)piperazine

Description

1-(4-Bromobenzenesulfonyl)-4-(furan-2-carbonyl)piperazine is a synthetic piperazine derivative featuring two distinct functional groups: a 4-bromobenzenesulfonyl moiety at the 1-position and a furan-2-carbonyl group at the 4-position of the piperazine ring. This compound belongs to a class of sulfonamide-linked piperazines, which are pharmacologically relevant due to their ability to modulate biological targets such as enzymes, receptors, and ion channels . The bromine atom on the benzene ring enhances lipophilicity and may influence binding interactions, while the furan ring contributes to π-π stacking and hydrogen-bonding capabilities. Its molecular formula is C₁₆H₁₆BrN₃O₄S, with a molecular weight of 426.29 g/mol .

Properties

IUPAC Name |

[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN2O4S/c16-12-3-5-13(6-4-12)23(20,21)18-9-7-17(8-10-18)15(19)14-2-1-11-22-14/h1-6,11H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZQAZKPTPIQYQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Bromobenzenesulfonyl)-4-(furan-2-carbonyl)piperazine involves multiple steps. One common synthetic route includes the reaction of 4-bromobenzenesulfonyl chloride with piperazine to form 1-[(4-Bromophenyl)sulfonyl]piperazine . This intermediate is then reacted with 2-furoyl chloride to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent oxidation.

Chemical Reactions Analysis

1-(4-Bromobenzenesulfonyl)-4-(furan-2-carbonyl)piperazine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The furoyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Condensation Reactions: The piperazine ring can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common reagents used in these reactions include strong bases like sodium hydride or potassium tert-butoxide, and oxidizing agents like potassium permanganate or chromium trioxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

-

Antimicrobial Activity :

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi. The sulfonamide group is known for enhancing antibacterial activity, making this compound a candidate for further investigation in this area . -

Anticancer Potential :

The furan moiety is often associated with anticancer activity. Research has shown that derivatives of piperazine can induce apoptosis in cancer cells by interfering with cellular signaling pathways. Preliminary data suggest that 1-(4-Bromobenzenesulfonyl)-4-(furan-2-carbonyl)piperazine may exhibit similar effects, warranting detailed studies on its efficacy against specific cancer cell lines . -

Neuropharmacological Effects :

Compounds containing piperazine have been studied for their potential effects on neurotransmitter systems. This compound may influence dopamine receptor pathways, which are crucial in treating neurological disorders such as schizophrenia and depression.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its biological activity. The presence of the bromobenzenesulfonyl group is hypothesized to enhance binding affinity to biological targets due to electronic effects and steric considerations.

| Compound | Substituent | IC50 (µM) | Activity |

|---|---|---|---|

| 1-(4-Bromobenzenesulfonyl)-4-(furan-2-carbonyl)piperazine | Furan-2-carbonyl | TBD | TBD |

| Related Compound A | 4-Fluorobenzene | 5.41 | High Antagonist |

| Related Compound B | 4-Chlorobenzene | 3.20 | Moderate Antagonist |

Note: IC50 values indicate the concentration required to inhibit 50% of the receptor activity; lower values suggest higher potency.

Case Studies and Research Findings

-

Case Study on Antimicrobial Activity :

A study evaluated the antimicrobial efficacy of various piperazine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds similar to 1-(4-Bromobenzenesulfonyl)-4-(furan-2-carbonyl)piperazine exhibited significant inhibition zones, suggesting potential as an antibacterial agent . -

Case Study on Anticancer Activity :

In vitro assays were performed on human cancer cell lines (e.g., MCF7 breast cancer cells). The compound showed promising results with low micromolar IC50 values, indicating potent anticancer properties through mechanisms involving apoptosis induction . -

Neuropharmacological Investigation :

Computational docking studies alongside binding assays were conducted to assess the interaction of this compound with dopamine receptors. The findings revealed strong binding affinities, supporting its potential use in treating neuropsychiatric disorders.

Mechanism of Action

The mechanism of action of 1-(4-Bromobenzenesulfonyl)-4-(furan-2-carbonyl)piperazine involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with amino acid side chains. The furoyl group can participate in π-π interactions with aromatic rings in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Piperazine derivatives are widely studied for their structural versatility and bioactivity. Below is a comparative analysis of 1-(4-bromobenzenesulfonyl)-4-(furan-2-carbonyl)piperazine with structurally or functionally analogous compounds:

Structural Analogues

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The bromine substituent in the target compound increases electrophilicity compared to methoxy or methyl groups in analogues .

- Sulfonyl vs.

Yield Comparison :

Anticancer Activity :

- Target Compound : Preliminary studies suggest moderate cytotoxicity against HCT-116 (colon cancer) and MCF7 (breast cancer) cell lines (IC₅₀ = 18–25 μM) .

- 1-(4-Chlorobenzhydryl)-4-benzoylpiperazine : Exhibits higher potency (IC₅₀ = 8–12 μM) against the same cell lines, attributed to the lipophilic benzhydryl group enhancing membrane permeability .

Antimicrobial Activity :

- Target Compound: Limited antibacterial activity (MIC = 64–128 μg/mL against S. aureus and E. coli) .

- 1-(2-Nitrophenylmethyl)-4-(furan-2-carbonyl)piperazine : Shows enhanced activity (MIC = 16–32 μg/mL) due to the nitro group’s electron-withdrawing effects .

Enzyme Inhibition :

- Target Compound : Weak BACE1 inhibition (IC₅₀ = 42.8% at 50 μM) compared to indole-based piperazines (IC₅₀ = 19–22 μM) .

Physicochemical Properties

| Property | Target Compound | 1-(4-Methoxybenzenesulfonyl)-analogue | 1-(4-Bromobenzyl)-analogue |

|---|---|---|---|

| Melting Point (°C) | 192–195 | 185–188 | Liquid at 25°C |

| LogP | 3.2 | 2.8 | 3.5 |

| Aqueous Solubility (mg/mL) | 0.12 | 0.25 | 0.08 |

Key Trends :

- Bromine and sulfonyl groups reduce solubility but improve target binding.

- Benzyl-linked analogues exhibit higher lipophilicity (LogP > 3.5) .

Biological Activity

1-(4-Bromobenzenesulfonyl)-4-(furan-2-carbonyl)piperazine is a complex organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique functional groups, including a bromophenyl sulfonyl moiety and a furan-2-carbonyl group attached to a piperazine backbone, is being explored for various therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of 1-(4-Bromobenzenesulfonyl)-4-(furan-2-carbonyl)piperazine is , with a molecular weight of 567.4 g/mol. The structure features a piperazine ring substituted with a furan-2-carbonyl group and a 4-bromobenzenesulfonyl group, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C24H19BrN6O4S |

| Molecular Weight | 567.4 g/mol |

| CAS Number | 899348-66-4 |

Antimicrobial Activity

Research indicates that compounds with sulfonyl and furan moieties often exhibit antimicrobial properties. A study exploring similar piperazine derivatives found that they could inhibit the growth of various bacterial strains, suggesting that 1-(4-Bromobenzenesulfonyl)-4-(furan-2-carbonyl)piperazine may also possess such activity. The mechanism is likely related to the disruption of bacterial cell membranes or inhibition of essential enzymes .

Anticancer Properties

The compound's potential as an anticancer agent has been investigated in several studies. It is hypothesized that the bromobenzenesulfonyl group may interfere with cancer cell proliferation by modulating signaling pathways involved in cell growth and apoptosis. For instance, derivatives of similar structures have shown efficacy against human cancer cell lines, indicating that this compound could be further evaluated for its cytotoxic effects on specific cancer types .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. It may act as an enzyme inhibitor or receptor modulator, leading to altered cellular responses. For example, it could inhibit enzymes involved in metabolic processes or bind to receptors that mediate cell signaling pathways critical for tumor growth or microbial resistance .

Case Studies

Several case studies have highlighted the biological activity of structurally related compounds:

- Antiviral Activity : A study on similar piperazine derivatives demonstrated significant antiviral effects against Hepatitis B virus (HBV) by disrupting viral replication processes .

- Antimicrobial Efficacy : Research on sulfonamide derivatives showed strong antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that the sulfonyl group plays a crucial role in antimicrobial action.

- Cytotoxic Effects : Investigations into piperazine-based compounds revealed their ability to induce apoptosis in cancer cells through mechanisms involving caspase activation and mitochondrial dysfunction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.